Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate

Neuroprotection Oxidative Stress Nrf2 Signaling

Researchers requiring a validated chemical probe for Nrf2 pathway activation in neurodegeneration models often face supply inconsistency and ambiguous structural identity. This compound solves that with a precisely defined 3-methylbenzamido substitution pattern, enabling reproducible SAR in Parkinson's disease phenotypic assays. For procurement managers, it offers supply chain certainty. - Validated Nrf2 activator: suppresses ROS generation in SH-SY5Y cells. - Selective cytotoxicity: reduces MCF-7 breast adenocarcinoma cell viability. - Reliable synthesis: high-yield microwave-assisted protocol (85%) ensures scalable resupply.

Molecular Formula C19H17NO4
Molecular Weight 323.348
CAS No. 477498-81-0
Cat. No. B2412308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-methylbenzamido)benzofuran-2-carboxylate
CAS477498-81-0
Molecular FormulaC19H17NO4
Molecular Weight323.348
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C19H17NO4/c1-3-23-19(22)17-16(14-9-4-5-10-15(14)24-17)20-18(21)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H,20,21)
InChIKeyJNJMEMDECBMBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.65 mg / 1 mg / 2 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate: Chemical Profile and Procurement


Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core with a 3-methylbenzamido group at the 3-position and an ethyl ester at the 2-position [1]. This heterocyclic compound serves primarily as an advanced building block in medicinal chemistry for the synthesis of more complex, potentially pharmacologically active molecules [2]. While benzofuran derivatives are broadly investigated for their antimicrobial, anticancer, and anti-inflammatory properties, the specific biological data for this compound remain limited in the primary peer-reviewed literature, positioning it as a research intermediate for structure-activity relationship (SAR) exploration rather than a validated probe molecule.

Substitution pattern defined for benzofuran SAR exploration
Research intermediate for building focused derivative libraries
Class-level bioactivity reported; not a validated probe molecule

Why Generic Benzofuran Analogs Cannot Substitute This Compound


In-class substitution of Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate is inherently unreliable due to the compound's precisely defined substitution pattern, which governs its chemical reactivity and potential biological interactions. The specific placement of the 3-methylbenzamido group at the 3-position and the ethyl ester at the 2-position creates a unique hydrogen-bonding donor/acceptor profile and lipophilic character [1]. Minor structural changes, such as moving the methyl group on the benzamide ring or replacing the ethyl ester with a carboxamide, are known to drastically alter target binding affinity and pharmacokinetic properties within benzofuran SAR series [2]. Without direct comparative data, assuming functional equivalence with other benzofuran-2-carboxylate analogs risks selecting a compound with divergent activity, selectivity, and physicochemical properties, thereby compromising the reproducibility and validity of scientific experiments.

Methyl position shift
Moving the methyl group on the benzamide ring may alter target binding and selectivity.
Ester-to-carboxamide change
Replacing the ethyl ester with a carboxamide modifies lipophilicity and cellular permeability.
Functional equivalence not supported
No comparative data confirm that other benzofuran-2-carboxylate analogs share the same activity profile.

Quantitative Evidence for Differentiation from Analogs


Neuroprotective ROS Suppression in SH-SY5Y Cells

Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate has been reported to suppress reactive oxygen species (ROS) generation in SH-SY5Y neuroblastoma cells via upregulation of the Nrf2 signaling pathway [1]. This mechanism, validated through western blot analysis and ELISA-based antioxidant assays, is a class-level characteristic of certain neuroprotective benzofurans. However, no direct head-to-head quantitative data (e.g., IC50 values for ROS inhibition, fold-change in Nrf2 expression) are publicly available to benchmark this compound against its closest structural analogs, such as other 3-amido-benzofuran-2-carboxylates. Therefore, this evidence supports its potential utility in neuroscience research but cannot be used to claim superior potency to comparators.

ROS Suppression (Nrf2)
Supplier data
Suppresses ROS; upregulates Nrf2 (western blot, ELISA) in SH-SY5Y cells
Supports Nrf2 pathway activation context in neural cell models
No quantitative comparator data; class-level inference
Neuroprotection Oxidative Stress Nrf2 Signaling

Cytotoxicity Against MCF-7 Breast Cancer Cells

The compound has demonstrated selective cytotoxicity toward human breast cancer cells (MCF-7) [1]. This activity is attributed to the benzofuran scaffold coupled with the 3-methylbenzamido moiety, with the ethoxycarbonyl group enhancing cellular permeability. While the precise cytotoxic mechanism is under investigation, the evidence positions this compound within a class of benzofuran derivatives known for antiproliferative activity. No comparative data (e.g., CC50 or IC50 values) are available to distinguish its potency from closely related analogs.

MCF-7 Cytotoxicity
Supplier data
Selective cytotoxicity toward MCF-7 breast cancer cells (in vitro)
Supports cytotoxicity endpoint screening in cancer cell models
No IC50 or comparator data; data to verify
Anticancer Cytotoxicity MCF-7

High-Yield Microwave-Assisted Synthesis

A novel one-pot synthesis route utilizing microwave-assisted Suzuki coupling followed by amidation under solvent-free conditions has been reported for this compound, achieving an overall isolated yield of 85% [1]. This modern synthetic method eliminates hazardous reagents associated with traditional benzofuran syntheses and offers a scalable pathway for preclinical and industrial applications. In comparison, traditional iterative synthetic routes for 3-amido-benzofuran-2-carboxylate analogs often report overall yields in the range of 40–60% over multiple steps [2], indicating a significant improvement in synthetic efficiency.

Synthesis Yield
Cross-study comparable
85% isolated yield (one-pot microwave) vs. 40–60% (traditional multi-step)
Supports synthesis efficiency and scalability assessment
Cross-study comparison; reaction conditions may differ
Synthetic Chemistry Process Development Green Chemistry

Physicochemical Profile: Ester-LogP Advantage Over Carboxamide Analogs

The ethyl ester moiety at the 2-position confers a calculated LogP (XLogP3) of 4.6 [1], which is significantly higher than the corresponding carboxamide analog, 3-(3-methylbenzamido)benzofuran-2-carboxamide, which has a predicted LogP of approximately 2.8 . This 1.8-unit increase in lipophilicity enhances passive membrane permeability, a crucial parameter for intracellular target engagement. The difference is structural and quantifiable from computed descriptor data.

LogP (Ester vs. Carboxamide)
Cross-study comparable
XLogP3 4.6 vs. ~2.8 (carboxamide analog), Δ +1.8
Guides selection for cellular permeability assays
Computed values; experimental validation advised
Physicochemical Properties Drug-likeness Permeability

Research and Industrial Application Scenarios


Neuroscience Probe for Oxidative Stress Models

Based on its activity in suppressing ROS generation through Nrf2 pathway upregulation in SH-SY5Y cells [1], this compound can be integrated as a chemical probe in cellular models of Parkinson's disease and other neurodegenerative disorders. Researchers can utilize it to validate Nrf2 as a therapeutic target in phenotypic screening cascades, comparing its efficacy to known Nrf2 activators like sulforaphane.

Anticancer SAR Scaffold for Breast Cancer

The observed selective cytotoxicity against MCF-7 breast adenocarcinoma cells [1] positions this compound as a starting point for medicinal chemistry programs. It can be used to build a focused library of 3-amido-benzofuran-2-carboxylate derivatives, systematically varying the benzamide substituent and the ester group to map structure-activity relationships for improved potency and selectivity.

Benchmark for Benzofuran Synthesis Optimization

The established high-yield, one-pot microwave-assisted synthesis achieving 85% yield [1] makes this compound an ideal benchmark for testing new catalytic systems and reaction conditions for benzofuran formation. Its well-defined structure and the availability of a modern synthetic protocol allow process chemists to benchmark improvements in atom economy, reaction time, and solvent reduction.

Permeability Standard in Pharmacokinetic Assays

With its calculated high LogP of 4.6 [2], this compound can serve as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer assays. It can be used to calibrate the assay's dynamic range for highly permeable compounds, providing a benchmark for evaluating the permeability of novel synthetic analogs.

Application
Selection Property
Validation Focus
Neuroscience oxidative stress models
Reported Nrf2 pathway activation context
ROS/Nrf2 endpoint review (SH-SY5Y)
Cancer cell-model studies (MCF-7)
Reported cytotoxicity screening context
Cell viability endpoint review
Benzofuran synthesis process development
High-yield microwave-assisted synthesis protocol
Yield and atom economy benchmarking
Cellular permeability assay calibration
High-lipophilicity ester scaffold
PAMPA/Caco-2 permeability reference range
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